Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(1-amino-3-methylbutyl)hydrazinecarboxylate with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1-amino-3-methylbutyl)-1H-1,2,4-triazole-5-carboxylate: Another heterocyclic compound with similar structural features.
1-amino-3-alkyl-1,2,3-triazolium nitrates: A family of energetic ionic liquids with comparable properties.
Uniqueness
Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structural characteristics, and potential therapeutic applications based on recent research findings.
Structural Characteristics
This compound has the molecular formula C11H16N4O3 and a molecular weight of 263.72 g/mol. The presence of the oxadiazole ring is critical as it is associated with various biological activities, including antioxidant, antimicrobial, and anticancer properties.
Antioxidant Properties
Research indicates that derivatives of oxadiazoles exhibit significant antioxidant properties. This compound may mitigate oxidative stress-related diseases by scavenging free radicals and enhancing cellular defense mechanisms.
Antimicrobial Activity
The compound's antimicrobial potential has been highlighted in several studies. For instance, oxadiazole derivatives have shown efficacy against various bacterial strains. In vitro studies utilizing the minimum inhibitory concentration (MIC) method demonstrated that certain oxadiazole derivatives possess substantial antibacterial activity against both Gram-positive and Gram-negative bacteria .
Bacterial Strain | MIC (μg/mL) |
---|---|
Escherichia coli | 100 |
Staphylococcus aureus | 50 |
Klebsiella pneumoniae | 150 |
Bacillus cereus | 200 |
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Studies have shown that related compounds can inhibit the growth of various cancer cell lines. For example, one study reported that structurally similar oxadiazoles exhibited IC50 values ranging from 0.67 to 4.18 µM against different cancer cell lines, indicating potent anticancer activity .
Cell Line | IC50 (μM) |
---|---|
HEPG2 (Liver Cancer) | 1.18 |
MCF7 (Breast Cancer) | 2.36 |
HCT116 (Colon Cancer) | 0.87 |
ACHN (Renal Cancer) | 0.80 |
The specific mechanisms through which this compound exerts its biological effects require further investigation. Preliminary data suggest interactions with enzymes involved in oxidative stress pathways and cellular signaling processes. Additionally, studies have indicated the potential for these compounds to inhibit various targets such as histone deacetylases and carbonic anhydrases, which are crucial in cancer progression and inflammation .
Case Studies
Several case studies have explored the biological activities of oxadiazole derivatives:
- Anticancer Screening : A study synthesized a series of oxadiazoles and evaluated their anticancer activity against drug-resistant leukemia cell lines. Compounds demonstrated varying degrees of effectiveness with EC50 values indicating promising anticancer potential .
- Antimicrobial Evaluation : Another study focused on the synthesis and antibacterial activity of oxadiazole derivatives against common pathogens. The results confirmed significant antibacterial activity comparable to standard antibiotics like gentamicin .
Properties
Molecular Formula |
C10H17N3O3 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 5-(1-amino-3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C10H17N3O3/c1-4-15-10(14)8-12-9(16-13-8)7(11)5-6(2)3/h6-7H,4-5,11H2,1-3H3 |
InChI Key |
HALDXBKJVBMFOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C(CC(C)C)N |
Origin of Product |
United States |
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